molecular formula C11H15NO3 B2777371 Tert-butyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate CAS No. 2287298-27-3

Tert-butyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate

Cat. No.: B2777371
CAS No.: 2287298-27-3
M. Wt: 209.245
InChI Key: OYMMGGOJOMGFAD-UHFFFAOYSA-N
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Description

Tert-butyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate is a type of organic compound known as a heterocyclic compound, which contains atoms of at least two different elements as members of its rings . These types of compounds are usually used in the field of medicinal chemistry due to their diverse and promising bioactivities .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .


Chemical Reactions Analysis

The chemical reactions of these types of compounds often involve organocatalyzed conjugative addition to benzylidenemalononitrile followed by cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Similar compounds often exhibit fluorescent properties .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the promising bioactivities of similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

tert-butyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)8-6-14-9-5-12-4-7(8)9/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMMGGOJOMGFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=COC2=C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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